molecular formula C15H7F6N3O2 B1414523 3-[4-(2,5-Bis-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one CAS No. 1219454-09-7

3-[4-(2,5-Bis-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one

Cat. No.: B1414523
CAS No.: 1219454-09-7
M. Wt: 375.22 g/mol
InChI Key: MTKZDFGVLGITPP-UHFFFAOYSA-N
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Description

3-[4-(2,5-Bis-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one is a complex organic compound characterized by the presence of trifluoromethyl groups, a pyridine ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2,5-Bis-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate aldehydes and ammonia or amines under acidic or basic conditions.

    Introduction of Trifluoromethyl Groups: The trifluoromethyl groups are introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a base.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving hydrazides and carboxylic acids or their derivatives under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2,5-Bis-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases or acids as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[4-(2,5-Bis-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 3-[4-(2,5-Bis-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s ability to penetrate biological membranes and increase its binding affinity to target proteins. This can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(2,5-Difluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one
  • 3-[4-(2,5-Trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]thiadiazol-5-one

Uniqueness

3-[4-(2,5-Bis-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one is unique due to the presence of two trifluoromethyl groups, which significantly enhance its chemical stability and biological activity compared to similar compounds

Biological Activity

Overview

3-[4-(2,5-Bis-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one is a synthetic compound characterized by a complex structure that includes a pyridine ring and an oxadiazole moiety. The presence of trifluoromethyl groups enhances its lipophilicity and biological activity, making it a candidate for various therapeutic applications, particularly in oncology and antimicrobial research.

  • Molecular Formula : C15H7F6N3O2
  • Molecular Weight : 375.23 g/mol
  • CAS Number : 1219454-09-7
  • Density : 1.59 g/cm³ (predicted)
  • pKa : 3.17 (predicted)

The compound's mechanism of action involves interaction with specific biological targets, such as enzymes and receptors. The trifluoromethyl groups improve its ability to penetrate biological membranes and enhance binding affinity to target proteins. This interaction can lead to inhibition or activation of critical biochemical pathways, contributing to its therapeutic effects.

Anticancer Activity

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer properties. Specifically, studies have shown that:

  • Cell Viability : Compounds similar to this compound have been tested against various cancer cell lines, demonstrating IC50 values indicating potent cytotoxicity.
Cell LineIC50 (µM)Reference
Human Colon Adenocarcinoma (HT-29)2.76
Human Ovarian Adenocarcinoma (OVXF 899)9.27
Human Melanoma (MEXF 462)Varies

Antimicrobial Activity

In addition to anticancer properties, the compound has shown promise as an antimicrobial agent. Its structural features contribute to strong bactericidal effects against various pathogens.

  • Bactericidal Effects : Notably effective against Staphylococcus spp., with minimal cytotoxicity observed in normal cell lines such as L929 .

Study on Anticancer Activity

A recent study highlighted the potential of oxadiazole derivatives in targeting cancer cell proliferation mechanisms. The hybridization of the oxadiazole scaffold with other anticancer pharmacophores resulted in compounds that inhibit critical enzymes involved in cancer progression:

  • Target Enzymes : Thymidylate synthase, HDAC, topoisomerase II.

This study emphasized the importance of structure-activity relationship (SAR) studies in optimizing these compounds for enhanced anticancer efficacy .

Cytotoxicity Studies

Cytotoxicity assessments revealed that certain derivatives exhibited increased cell viability in specific cancer cell lines at varying concentrations over time. For instance:

  • Compound testing at concentrations of 100 µM and 200 µM over 24 and 48 hours demonstrated varied effects on cell viability across different cell lines .

Properties

IUPAC Name

3-[4-[2,5-bis(trifluoromethyl)phenyl]pyridin-2-yl]-4H-1,2,4-oxadiazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7F6N3O2/c16-14(17,18)8-1-2-10(15(19,20)21)9(6-8)7-3-4-22-11(5-7)12-23-13(25)26-24-12/h1-6H,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTKZDFGVLGITPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C2=CC(=NC=C2)C3=NOC(=O)N3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7F6N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[4-(2,5-Bis-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one

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